Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- is a chemical compound with the molecular formula and a molecular weight of approximately 163.21 g/mol. This compound is classified as an amino alcohol due to the presence of both amino and hydroxyl functional groups. It is also characterized by its structure, which includes a hydroxyethoxy group attached to a methylamino group, making it significant in various chemical and biological applications.
The synthesis of ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- involves a multi-step process:
Each step requires specific reaction conditions, including temperature control and the use of catalysts or solvents, to ensure high yields and purity of the final product .
The molecular structure of ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- can be represented in various formats:
CN(CCO)CCOCCO
InChI=1S/C7H17NO3/c1-8(2-4-9)3-6-11-7-5-10/h9-10H,2-7H2,1H3
The compound is achiral, meaning it does not have stereocenters or optical activity. Its structure features a central carbon skeleton with functional groups that contribute to its reactivity and solubility properties .
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- can undergo several important chemical reactions:
The mechanism of action for ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- primarily involves its interactions at the molecular level within biological systems. Its amino and hydroxyl groups allow it to engage in hydrogen bonding and form complexes with various biomolecules. This property enhances its role as a reagent in biochemical assays and as a potential pharmaceutical agent, where it may influence enzyme kinetics and receptor interactions .
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory and industrial settings .
Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]- has diverse applications across multiple fields:
Its versatility underscores its importance in both scientific research and industrial applications .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1